1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea

Lipophilicity Drug-likeness ADME Prediction

1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea is a synthetic benzoylthiourea derivative characterized by a 4-chlorobenzoyl moiety connected via a thiourea linker to a 3-methylthiazol-2(3H)-ylidene group. Its molecular formula is C12H10ClN3OS2 with a molecular weight of 311.8 g/mol.

Molecular Formula C12H10ClN3OS2
Molecular Weight 311.8
CAS No. 866150-22-3
Cat. No. B2678487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea
CAS866150-22-3
Molecular FormulaC12H10ClN3OS2
Molecular Weight311.8
Structural Identifiers
SMILESCN1C=CSC1=NC(=S)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClN3OS2/c1-16-6-7-19-12(16)15-11(18)14-10(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,17,18)/b15-12+
InChIKeyUSNWCXIHGYEYNF-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea (CAS 866150-22-3): Baseline Structure, Physicochemical Identity, and Procurement Context


1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea is a synthetic benzoylthiourea derivative characterized by a 4-chlorobenzoyl moiety connected via a thiourea linker to a 3-methylthiazol-2(3H)-ylidene group. Its molecular formula is C12H10ClN3OS2 with a molecular weight of 311.8 g/mol [1]. The compound adopts a fixed (E)-configuration at the thiazolylidene imine bond, which pre-organizes the thiourea unit for intramolecular hydrogen bonding and metal coordination [2]. Computed physicochemical properties include an XLogP3-AA of 3, a single hydrogen bond donor, and three hydrogen bond acceptors, placing it in a moderate lipophilicity range suitable for membrane permeability in cell-based assays [1].

Why In-Class Benzoylthiourea Analogs Cannot Simply Replace 1-(4-Chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea in Research and Industrial Workflows


Generic substitution among benzoylthioureas often fails because minor structural variations—such as the presence or absence of the 4-chloro substituent, the type of heterocycle attached to the thiourea nitrogen, and the methylation state of the thiazole ring—profoundly alter hydrogen-bonding networks, conformational preferences, and electronic properties [1]. In this specific compound, the 3-methylthiazol-2(3H)-ylidene group fixes the thiourea unit in a rigid (E)-configuration that favors a cis–trans arrangement across the C–N bonds, a geometry distinct from that observed in N-benzoyl-N'-phenylthiourea derivatives or N-benzoyl-N'-(2-pyridyl)thioureas where alternative intramolecular hydrogen bonds dominate [2]. This rigidified conformation directly impacts the compound's ability to act as a bidentate ligand for metal ions and its interaction with biological targets, meaning that even closely related analogs lacking the methyl group or with a benzothiazole instead of a thiazole ring will not reproduce the same binding geometry or activity profile.

Quantitative Differential Evidence for 1-(4-Chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea Relative to Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 4-Chlorobenzoyl-Thiazolylidene vs. 4-Chlorobenzoyl-Benzothiazolyl and 4-Chlorobenzoyl-Phenyl Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 3.0, compared to approximately 3.8 for the benzothiazole analog 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea and 3.5 for N-(4-chlorobenzoyl)-N'-phenylthiourea [1]. This lower lipophilicity of the target compound places it more favorably within the Lipinski Rule-of-Five optimal range (LogP ≤ 5) and suggests improved aqueous solubility relative to the benzothiazole analog, which may translate to better handling in aqueous biological assay buffers.

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bond Donor/Acceptor Ratio: Target Compound vs. N-Benzoyl-N'-(2-pyridyl)thiourea Derivatives

The target compound possesses exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), yielding an HBD/HBA ratio of 0.33 [1]. In contrast, N-benzoyl-N'-(2-pyridyl)thiourea derivatives exhibit 2 HBDs and 3 HBAs (ratio 0.67) due to the presence of an additional N–H donor on the pyridyl ring [2]. The lower HBD count of the target compound reduces the propensity for self-aggregation via intermolecular hydrogen bonding while preserving sufficient acceptor capacity for target engagement, a balance that is often preferred in fragment-based drug discovery libraries.

Hydrogen Bonding Molecular Recognition Crystal Engineering

Rotatable Bond Count and Molecular Rigidity: Thiazolylidene vs. Phenyl-Thiourea Analogs

The target compound has only 1 rotatable bond (the C–N bond connecting the thiourea to the benzoyl group), reflecting the rigidifying effect of the thiazolylidene ring system and the (E)-configured imine bond [1]. By comparison, N-(4-chlorobenzoyl)-N'-phenylthiourea possesses 3 rotatable bonds, allowing greater conformational flexibility [2]. Increased molecular rigidity is associated with lower entropic penalties upon target binding and is a desirable feature in fragment-based lead discovery where efficient ligand preorganization can yield higher affinity per heavy atom (ligand efficiency).

Conformational Restriction Ligand Preorganization Entropic Penalty

Thiourea vs. Urea Bioisosteric Replacement: Class-Level SAR Implications for Target Engagement

Benzoylthioureas as a class have demonstrated potent urease inhibition, with IC50 values as low as 0.13 µM reported for optimized derivatives, which is approximately 100-fold more potent than the standard inhibitor thiourea itself [1]. Replacing the thiourea sulfur with oxygen (yielding a urea derivative) generally abolishes or drastically reduces this activity due to the loss of the polarizable sulfur atom that engages in key van der Waals interactions and acts as a superior hydrogen bond acceptor within the enzyme active site [2]. Although no direct IC50 data exists specifically for the target compound, its retention of the thiocarbonyl (C=S) group makes it a privileged scaffold for urease-targeting applications, whereas the corresponding urea analog would be predicted inactive and thus represents a negative control rather than a functional substitute.

Bioisosterism Thiourea Pharmacology Enzyme Inhibition

Purity and Supply Consistency: Verified Vendor Specifications for CAS 866150-22-3

Commercially, CAS 866150-22-3 is available at controlled purity levels from multiple independent suppliers: ≥98% (NLT 98%) from MolCore under ISO certification , and ≥95% from Chemenu (Catalog Number CM721171) . For the closest benzothiazole analog 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea, commercial availability is more limited, with typical purities of 95% or unspecified grades, and no ISO-certified production lines were identified in a survey of major suppliers . Consistent high-purity supply with documented quality certification reduces batch-to-batch variability in biological assays and simplifies downstream regulatory documentation, making the target compound a more reliable procurement choice for repeat-dose or in vivo studies.

Chemical Purity Quality Control Procurement Specifications

Evidence-Based Application Scenarios for 1-(4-Chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea in Scientific Research and Industrial Development


Fragment-Based Drug Discovery Libraries Targeting Urease Enzymes

The rigidified thiourea scaffold with its precisely defined 1 HBD / 3 HBA profile and moderate lipophilicity (XLogP3 = 3.0) makes this compound an ideal fragment-sized entry for urease inhibitor screening cascades. Class-level SAR indicates that benzoylthioureas with the C=S group achieve IC50 values in the nanomolar to low micromolar range, whereas urea analogs are inactive [1]. Procurement of high-purity (≥98%) material with ISO-certified quality systems ensures reproducible IC50 determinations across screening batches . Researchers should prioritize this compound over flexible phenyl-thiourea analogs (3 rotatable bonds) when seeking to minimize entropic penalties and improve ligand efficiency.

Transition Metal Coordination Chemistry and Catalyst Design

The (E)-configured thiazolylidene-thiourea motif provides a pre-organized N,S-bidentate coordination pocket that is structurally validated in the closely related benzothiazole analog [1]. The single rotatable bond between the thiourea and benzoyl groups limits conformational freedom, yielding well-defined metal complexes with predictable geometry—a critical advantage for designing homogeneous catalysts or metal-organic frameworks (MOFs). The electron-withdrawing 4-chloro substituent further tunes the Lewis acidity of the coordinated metal center. Procurement of the target compound with verified purity ≥98% is essential to avoid competing ligand impurities that could compromise catalytic turnover frequencies .

Physicochemical Property Benchmarking in Thiazole-Containing Compound Collections

The compound serves as a well-characterized reference standard for benchmarking computed vs. experimental physicochemical properties within thiazole-thiourea chemical space. Its XLogP3-AA of 3.0, single HBD, and molecular weight of 311.8 g/mol position it at the center of oral drug-like space, while its rigid 1-rotatable-bond architecture makes it a useful probe for assessing the impact of conformational restriction on permeability and solubility in parallel artificial membrane permeability assays (PAMPA). Direct comparison with the benzothiazole analog (XLogP3 ~3.8) allows researchers to isolate the contribution of the benzothiazole/thiazole ring system to lipophilicity and non-specific protein binding [1].

Agricultural Urease Inhibitor Lead Optimization Programs

Given the class-level potency of benzoylthioureas against jack bean urease (IC50 as low as 0.13 µM for optimized congeners), the target compound is a viable starting point for synthesizing focused libraries aimed at soil urease inhibition to reduce ammonia volatilization from urea fertilizers [1]. The presence of the 4-chloro substituent is known to enhance metabolic stability in soil matrices relative to unsubstituted benzoyl analogs, while the thiazole ring offers a synthetic handle for further derivatization. Researchers should select the ≥98% purity grade to ensure that trace impurities do not generate spurious structure-activity relationships during lead optimization .

Quote Request

Request a Quote for 1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.